4,4'-dibromo-3,3'-spirobi[1,2-dihydroindene]
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Overview
Description
4,4’-Dibromo-3,3’-spirobi[1,2-dihydroindene] is a chemical compound known for its unique spiro structure, which consists of two indene units connected through a spiro carbon atom. This compound is characterized by the presence of bromine atoms at the 4 and 4’ positions, making it a valuable intermediate in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-dibromo-3,3’-spirobi[1,2-dihydroindene] typically involves the bromination of 3,3’-spirobi[1,2-dihydroindene]. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 4,4’-dibromo-3,3’-spirobi[1,2-dihydroindene] are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine-containing by-products.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromo-3,3’-spirobi[1,2-dihydroindene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding diols or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiols, or alkoxides in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted spirobiindene derivatives.
Oxidation: Formation of diols.
Reduction: Formation of debrominated spirobiindene.
Scientific Research Applications
4,4’-Dibromo-3,3’-spirobi[1,2-dihydroindene] has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Catalysis: Utilized in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 4,4’-dibromo-3,3’-spirobi[1,2-dihydroindene] largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the spiro carbon. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
- 7,7’-Dibromo-4,4’-dimethoxy-3,3’-spirobi[1,2-dihydroindene]
- 4,4’-Dibromo-3,3’-bithiophene
Uniqueness
4,4’-Dibromo-3,3’-spirobi[1,2-dihydroindene] is unique due to its spiro structure, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of complex organic molecules and materials with specific electronic characteristics.
Properties
IUPAC Name |
4,4'-dibromo-3,3'-spirobi[1,2-dihydroindene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2/c18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDQTZMJCHMVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)Br)C4=C1C=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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